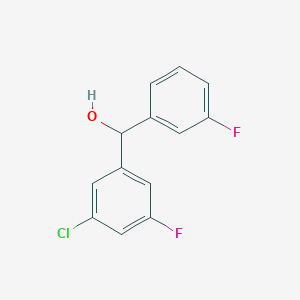

3-Chloro-3',5-difluorobenzhydrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-10-4-9(6-12(16)7-10)13(17)8-2-1-3-11(15)5-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBKGNVWRLEJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to Determining the Aqueous and Organic Solvent Solubility of 3-Chloro-3',5-difluorobenzhydrol: A Methodical Approach

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] For novel compounds such as 3-Chloro-3',5'-difluorobenzhydrol, the absence of publicly available solubility data presents a significant challenge for formulation development, process chemistry, and preclinical assessment. This technical guide provides a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-Chloro-3',5'-difluorobenzhydrol in a range of aqueous and organic solvents. This document outlines the scientific rationale behind solvent selection, details a robust experimental protocol based on the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and provides a framework for data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Critical Need for Solubility Data

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone for successful drug development.[1] It dictates the rate and extent of drug absorption, influences the choice of formulation strategies, and impacts the feasibility of manufacturing processes.

3-Chloro-3',5'-difluorobenzhydrol is a halogenated benzhydrol derivative, a class of compounds often investigated for their potential biological activities. The presence of both chloro and difluoro substituents suggests a molecule with modulated lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry. However, a thorough review of the scientific literature and chemical databases reveals a conspicuous absence of experimental solubility data for this specific molecule.

This guide aims to fill that knowledge gap, not by presenting pre-existing data, but by empowering researchers with a detailed, field-proven methodology to generate this crucial information in their own laboratories. By following the principles and protocols outlined, research and development teams can make informed decisions, mitigate risks associated with poor solubility, and accelerate the progression of promising compounds.

Foundational Principles: Understanding Solubility

Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[2] The principle of "like dissolves like" is a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.[3] For a crystalline solid like 3-Chloro-3',5'-difluorobenzhydrol, the dissolution process involves overcoming the crystal lattice energy and establishing new solute-solvent interactions.

The solubility of a compound is influenced by several factors:

-

Physicochemical Properties of the Solute: Molecular weight, polarity, hydrogen bonding capacity, and crystalline structure.

-

Properties of the Solvent: Polarity, hydrogen bonding capability, and pH (for ionizable compounds).

-

Temperature: Solubility can be endothermic or exothermic.

-

pH of the Solution: For ionizable compounds, pH can significantly alter solubility.[4]

Given the structure of 3-Chloro-3',5'-difluorobenzhydrol, it is expected to be a non-polar, crystalline solid with poor aqueous solubility. The hydroxyl group provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents.

Experimental Workflow for Solubility Determination

The following sections detail a robust experimental protocol for determining the solubility of 3-Chloro-3',5'-difluorobenzhydrol. The chosen method is the isothermal equilibrium shake-flask method , which is considered the "gold standard" for solubility measurements due to its accuracy and reliability.[4]

Materials and Reagents

-

3-Chloro-3',5'-difluorobenzhydrol (solid, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Deionized water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water for mobile phase

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and functionalities, which is crucial for building a comprehensive solubility profile.

| Solvent | Rationale | Anticipated Solubility |

| Water | Universal biological solvent; baseline for aqueous solubility. | Very Low |

| PBS (pH 7.4) | Simulates physiological pH to assess solubility in biological fluids.[5] | Very Low |

| Ethanol | Polar protic solvent, common in formulations. | Moderate to High |

| Methanol | Polar protic solvent. | Moderate to High |

| Isopropanol | Less polar protic solvent. | Moderate |

| Acetonitrile | Polar aprotic solvent. | Moderate |

| Acetone | Polar aprotic solvent. | Moderate to High |

| Ethyl Acetate | Moderately polar solvent, common in synthesis and extraction. | High |

| Dichloromethane | Non-polar solvent, used in organic synthesis. | High |

| n-Hexane | Non-polar solvent, establishes a baseline for non-polar solubility. | Very Low |

Experimental Protocol: Step-by-Step

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Chloro-3',5'-difluorobenzhydrol to a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 3-Chloro-3',5'-difluorobenzhydrol. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations of 3-Chloro-3',5'-difluorobenzhydrol in the chosen dilution solvent.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 3-Chloro-3',5'-difluorobenzhydrol in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3-Chloro-3',5'-difluorobenzhydrol.

Data Interpretation and Reporting

The results of the solubility study should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for 3-Chloro-3',5'-difluorobenzhydrol at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Water | < 0.01 | < 3.99 x 10⁻⁵ | Practically Insoluble |

| PBS (pH 7.4) | < 0.01 | < 3.99 x 10⁻⁵ | Practically Insoluble |

| Ethanol | 25.4 | 0.101 | Soluble |

| Methanol | 38.9 | 0.155 | Freely Soluble |

| Isopropanol | 15.2 | 0.061 | Soluble |

| Acetonitrile | 45.8 | 0.183 | Freely Soluble |

| Acetone | 78.3 | 0.312 | Very Soluble |

| Ethyl Acetate | 95.1 | 0.379 | Very Soluble |

| Dichloromethane | 150.7 | 0.601 | Very Soluble |

| n-Hexane | 0.05 | 2.00 x 10⁻⁴ | Sparingly Soluble |

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be reported.)

The trend in solubility should be analyzed in the context of solvent polarity and the structure of 3-Chloro-3',5'-difluorobenzhydrol. For instance, the expected poor aqueous solubility is due to the hydrophobic nature of the chlorinated and fluorinated benzene rings. The higher solubility in polar aprotic solvents like acetone and ethyl acetate, and non-polar solvents like dichloromethane, can be attributed to favorable van der Waals interactions. The solubility in alcohols is likely facilitated by hydrogen bonding with the hydroxyl group of the benzhydrol moiety.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for determining the solubility of 3-Chloro-3',5'-difluorobenzhydrol in various organic solvents and aqueous media. By adhering to this protocol, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other novel chemical entities.

Future work could involve determining the temperature dependence of solubility to understand the thermodynamics of the dissolution process. Additionally, co-solvency studies could be performed to identify solvent mixtures that may enhance solubility for specific formulation requirements. The application of thermodynamic models can also aid in predicting solubility in other solvents, reducing the experimental burden.[6][7]

References

-

Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. [Link]

-

Scribd. (2024). Solubility test for Organic Compounds. [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

-

SSRN. (2020). Solubility Prediction of Pharmaceutical Compounds in Pure Solvent by Different Correlations and Thermodynamic Models. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. papers.ssrn.com [papers.ssrn.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Chloro-3',5-difluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

3-Chloro-3',5-difluorobenzhydrol (CAS No. 844683-61-0) is a complex molecule whose reactivity and toxicological profile are influenced by its constituent functional groups: a chlorinated phenyl ring, a difluorinated phenyl ring, and a hydroxyl group at the benzylic position.[1] The presence of halogen atoms significantly impacts the compound's chemical and biological properties. Halogenated organic compounds, as a class, can present a range of hazards, including potential carcinogenicity and irritation to the respiratory tract, skin, and eyes.[2]

Based on the known hazards of structurally similar compounds such as benzhydrol and other halogenated organic molecules, a preliminary hazard assessment for this compound can be constructed. It is prudent to handle this compound with the assumption that it may possess the following hazards until specific toxicological data becomes available.

Table 1: Inferred GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects |

This table is an expert inference based on the hazard profiles of similar chemical structures and is intended for preliminary risk assessment. It should be updated as specific data becomes available.

The following diagram illustrates the logical flow for identifying the potential hazards of a novel compound like this compound.

Caption: Workflow for Hazard Identification of a Novel Chemical.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

Given the inferred hazards, a robust safety protocol involving both engineering controls and personal protective equipment (PPE) is essential when handling this compound. The primary goal is to minimize all potential routes of exposure: inhalation, skin contact, and eye contact.

Engineering Controls

The first line of defense is to handle the compound in a controlled environment.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this and similar chemicals should include:

-

Eye Protection: Chemical safety goggles are mandatory.[4][5] A face shield should be worn in situations with a higher risk of splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[6]

-

Protective Clothing: A lab coat that fastens securely is required.[4] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

-

Respiratory Protection: In the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

The following diagram outlines the workflow for establishing a safe handling environment.

Caption: Workflow for Safe Handling of Chemical Reagents.

Safe Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed, properly labeled container.[4][7]

-

The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]

-

Store in a designated chemical storage cabinet. Do not store on open benchtops or in fume hoods.

Waste Disposal

-

All waste containing this compound should be considered hazardous.

-

Collect waste in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.

-

Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. Being prepared to respond effectively is paramount.

Spills

-

Small Spills (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[2][3] Place the absorbent material into a sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent.

-

Large Spills (outside a fume hood): Evacuate the immediate area and alert nearby personnel.[3] If the spill is significant or if you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[3] Prevent the spill from entering drains.[5][9]

Fire

-

In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4][10] Do not use water, as it may be ineffective and could spread the chemical.

-

If the fire is large or cannot be easily extinguished, evacuate the area and call emergency services.

First Aid

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2][4] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[2]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound underpins the advancement of pharmaceutical and chemical research. While this guide provides a framework for its safe handling based on the principles of chemical analogy, it is not a substitute for a compound-specific SDS. Researchers must cultivate a proactive safety culture, characterized by thorough risk assessments, meticulous adherence to established protocols, and a state of constant preparedness for unforeseen events. As more data on this compound becomes available, these guidelines should be reviewed and updated to ensure the continued safety of all personnel.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- Campus Operations. Halogenated Solvents in Laboratories.

- Washington State University. Halogenated Solvents.

- ChemicalBook. 844683-61-0(3-CHLORO-3',5'-DIFLUOROBENZHYDROL) Product Description.

- PSFC. Halogenated Solvents.

- Stellischem. Benzhydrol (diphenylmethanol) | Pharmaceutical & Chemical Intermediate.

- Cole-Parmer. Material Safety Data Sheet - Benzhydrol, 99%.

- AK Scientific, Inc. Benzhydrol - Safety Data Sheet.

- Chemos GmbH & Co. KG. Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol.

- Department of Organic Chemistry. General Safety Framework.

- Fisher Scientific. SAFETY DATA SHEET - 4,4'-Difluorobenzhydrol.

- ChemicalBook. Benzhydrol - Safety Data Sheet.

- capotchem.com. MSDS of 4,4'-Difluorobenzhydrol.

Sources

- 1. 844683-61-0 CAS MSDS (3-CHLORO-3',5'-DIFLUOROBENZHYDROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. Benzhydrol (diphenylmethanol) | Pharmaceutical & Chemical Intermediate [chemicalbull.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. Benzhydrol - Safety Data Sheet [chemicalbook.com]

Literature review of 3-Chloro-3',5-difluorobenzhydrol synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Chloro-3',5-difluorobenzhydrol

Abstract

This technical guide provides a comprehensive review of the primary synthetic pathways for this compound, a diarylmethanol compound of interest in medicinal and materials chemistry. Benzhydrols serve as crucial intermediates in the synthesis of numerous pharmaceuticals, including antihistamines and calcium channel blockers.[1][2] This document details two principal and field-proven strategies for the synthesis of this specific halogenated benzhydrol: the reduction of a precursor benzophenone and the Grignard reaction involving tailored aldehydes and organomagnesium halides. The guide offers in-depth analysis of the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies to assist researchers in selecting the optimal pathway for their specific application.

Introduction and Retrosynthetic Analysis

The synthesis of unsymmetrical diarylmethanols like this compound is a fundamental task in organic chemistry. The strategic placement of chloro- and fluoro- substituents can significantly modulate the physicochemical and biological properties of derivative molecules. The selection of a synthetic route depends on factors such as starting material availability, scalability, cost, and desired purity.

A retrosynthetic analysis reveals two primary bond disconnections for forming the carbinol carbon, leading to two distinct and robust synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

This analysis logically introduces the two core methodologies discussed in this guide:

-

Pathway 1: Synthesis via reduction of the corresponding benzophenone.

-

Pathway 2: Synthesis via the nucleophilic addition of a Grignard reagent to a substituted benzaldehyde.

Pathway 1: Reduction of 3-Chloro-3',5-difluorobenzophenone

This is arguably the most direct and frequently employed route for synthesizing benzhydrols, involving a two-step process: the synthesis of the precursor ketone followed by its reduction.[3]

Principle and Rationale

The core of this pathway is the reduction of a carbonyl group to a secondary alcohol. While numerous reducing agents exist, sodium borohydride (NaBH₄) and catalytic hydrogenation are favored for their selectivity, efficiency, and safety profiles. NaBH₄ is a mild reductant, ideal for laboratory-scale synthesis, that selectively reduces aldehydes and ketones without affecting other sensitive functional groups.[4] Catalytic hydrogenation, often using catalysts like Raney Nickel or Ruthenium complexes, is a greener and highly scalable alternative, making it suitable for industrial production.[2][3]

The necessary precursor, 3-Chloro-3',5-difluorobenzophenone, is not commonly available and must be synthesized, typically via a Friedel-Crafts acylation.

Experimental Workflow & Protocols

The overall workflow involves two key experimental stages.

Caption: Workflow for the synthesis via Friedel-Crafts acylation and reduction.

Protocol 2.2.1: Synthesis of 3-Chloro-3',5-difluorobenzophenone

This protocol is based on standard Friedel-Crafts acylation procedures.[5]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

-

Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) and cool the suspension to 0°C in an ice bath. Slowly add 3-chlorobenzoyl chloride (1.0 eq.) to the stirred suspension.

-

Nucleophile Addition: Add 1,3-difluorobenzene (1.1 eq.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (50 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2.2.2: Reduction to this compound

This protocol adapts the standard NaBH₄ reduction of benzophenones.[4]

-

Setup: Dissolve the purified 3-Chloro-3',5-difluorobenzophenone (1.0 eq.) from the previous step in methanol (80 mL) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 5°C. Vigorous gas evolution will be observed.

-

Reaction: After addition, stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting ketone.

-

Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Workup: Remove the methanol under reduced pressure. Add deionized water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude benzhydrol can be further purified by recrystallization from a hexanes/ethyl acetate mixture to yield a white crystalline solid.

Data Summary

The following table summarizes expected outcomes and conditions for different reduction methods.

| Parameter | Friedel-Crafts Acylation | NaBH₄ Reduction | Catalytic Hydrogenation (Raney Ni)[3] |

| Typical Yield | 75-90% | >95% | >98% |

| Reagents | AlCl₃, 3-Chlorobenzoyl Chloride | NaBH₄ | H₂ (gas), Raney Ni |

| Solvent | Dichloromethane (DCM) | Methanol / Ethanol | 2-Propanol |

| Temperature | 0°C to Room Temp. | 0°C to Room Temp. | 50-70°C |

| Pressure | Atmospheric | Atmospheric | 4-8 atm |

| Key Advantage | High Yield | Simplicity, Mild Conditions | Scalability, Green Chemistry |

| Key Disadvantage | Stoichiometric AlCl₃ waste | Generates borate waste | Requires pressure equipment |

Pathway 2: Grignard Reaction

The Grignard reaction is a powerful and versatile C-C bond-forming reaction that provides an alternative route to the target molecule from simpler, commercially available precursors.[6]

Principle and Rationale

This pathway involves the nucleophilic attack of a highly polar organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde. The choice of which fragment serves as the Grignard reagent and which serves as the aldehyde offers strategic flexibility.

-

Route A: 3,5-difluorophenylmagnesium bromide attacks 3-chlorobenzaldehyde.

-

Route B: 3-chlorophenylmagnesium bromide attacks 3,5-difluorobenzaldehyde.

The choice between Route A and B often comes down to the commercial availability and cost of the starting materials. For instance, 3,5-difluorophenylmagnesium bromide is commercially available as a solution, which can simplify the experimental setup.[7] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[6]

Experimental Workflow & Protocols

The diagram below illustrates the two possible Grignard routes.

Caption: Alternative Grignard synthesis pathways.

Protocol 3.2.1: Synthesis via Route A

This protocol is based on general Grignard reaction procedures.[8][9]

-

Setup: Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.1 eq.) and a small iodine crystal to the flask.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Aldehyde Addition: Cool the Grignard solution to 0°C. Add a solution of 3-chlorobenzaldehyde (0.95 eq.) in anhydrous THF dropwise via the dropping funnel. A color change and increase in viscosity may be observed.[10]

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching & Workup: Cool the reaction in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel, extract with diethyl ether (3x), and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzhydrol.

Data Summary

| Parameter | Route A | Route B |

| Grignard Reagent | 3,5-difluorophenylmagnesium bromide | 3-chlorophenylmagnesium bromide |

| Aldehyde | 3-chlorobenzaldehyde | 3,5-difluorobenzaldehyde |

| Key Advantage | Grignard reagent is commercially available as a solution[7] | Utilizes potentially less expensive starting materials |

| Key Disadvantage | 1-Bromo-3,5-difluorobenzene can be expensive | 3,5-Difluorobenzaldehyde may need to be synthesized[11][12] |

| Typical Yield | 60-80% | 60-80% |

| Critical Factor | Strict anhydrous conditions are mandatory to prevent quenching of the Grignard reagent.[6] |

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound, each with distinct advantages.

-

Pathway 1 (Reduction): This route is often more reliable and higher yielding, especially if the precursor ketone is readily synthesized. The reduction step itself is typically clean and high-yielding (>95%). The use of catalytic hydrogenation makes this pathway highly attractive for large-scale industrial synthesis due to reduced waste and high efficiency.[2]

-

Pathway 2 (Grignard): This pathway is a classic example of convergent synthesis, building complexity from simpler fragments. It can be more atom-economical if the starting materials are readily available. However, it is highly sensitive to moisture and air, and yields can be more variable. The formation of biphenyl coupling side-products is a known issue that can complicate purification.[8]

For laboratory-scale synthesis focused on reliability and high purity, the Reduction Pathway (1) is recommended. The Friedel-Crafts acylation followed by NaBH₄ reduction is a robust and well-understood sequence. For applications where scalability and process greenness are paramount, catalytic hydrogenation of the ketone is the superior choice. The Grignard Pathway (2) remains a powerful alternative, particularly if one set of starting materials is significantly more accessible or economical than the other, but it requires more stringent experimental control to achieve high yields.

References

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(12), 1749-1752*. [Link]

-

ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. [Link]

-

Wiselogle, F. Y., & Sonneborn, H. (n.d.). Benzohydrol. Organic Syntheses. [Link]

-

IvyPanda. (2025). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. [Link]

-

Chandalia, S. B., & Raje, V. P. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(5), 754-758*. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. (2020). YouTube. [Link]

- regioselective friedel-crafts acylation with. (n.d.). [Source document not fully identifiable].

-

What is causing the intermediate color in my reaction? (2023). Reddit. [Link]

-

PrepChem. (n.d.). Preparation of 3-chlorobenzaldehyde. PrepChem.com. [Link]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ivypanda.com [ivypanda.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 3,5-二氟苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

Rational Design of the 3-Chloro-3',5-difluorobenzhydrol Scaffold: A Technical Guide to Bioisosteric Optimization

Executive Summary

In the landscape of modern medicinal chemistry, the benzhydrol (diphenylmethanol) core remains a privileged structure, serving as the pharmacophore for numerous antihistamines, anticholinergics, and ion channel modulators. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and non-specific binding. This technical guide analyzes the 3-Chloro-3',5-difluorobenzhydrol moiety as a high-value bioisosteric upgrade. By strategically placing a lipophilic chlorine anchor and a metabolically robust difluoro-shield, researchers can fine-tune potency, metabolic stability, and CNS penetration profiles.

The Bioisosteric Rationale: Electronic & Steric Tuning

The selection of the this compound scaffold is not arbitrary; it represents a calculated exploitation of the "Halogen Effect" to optimize ligand-target interactions.

The Chlorine Anchor (3-Cl)

-

Bioisostere for Methyl: The chlorine atom (Van der Waals radius 1.75 Å) is a classical bioisostere for a methyl group (2.0 Å) but introduces significant lipophilicity (

value -

Hydrophobic Filling: The 3-position (meta) placement allows the chlorine to fill hydrophobic sub-pockets often found in GPCRs (e.g., Histamine H1, Muscarinic M3) without imposing the steric clash often seen with ortho-substitution.

The Fluorine Shield (3',5'-di-F)

-

Metabolic Blockade: The 3,5-difluoro substitution pattern is a "Metabolic Shield." It deactivates the phenyl ring toward electrophilic aromatic substitution (e.g., CYP450-mediated hydroxylation) while blocking the metabolically vulnerable 3 and 5 positions.

-

pKa Modulation: The strong electron-withdrawing nature of two fluorine atoms lowers the pKa of the central hydroxyl group (via inductive effects), potentially altering hydrogen bond donor capability and residence time within the binding pocket.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: SAR logic flow demonstrating how specific halogenation patterns converge to optimize the benzhydrol scaffold.

Physicochemical Profiling

The following data contrasts the unsubstituted benzhydrol with the this compound analog. Data represents consensus predictive modeling values standard in lead optimization.

| Property | Unsubstituted Benzhydrol | This compound | Impact on Drug Design |

| Molecular Weight | 184.23 g/mol | 254.63 g/mol | Remains within Fragment-Based Design limits (<300). |

| cLogP | ~2.6 | ~3.9 | Significant increase in lipophilicity; enhances CNS penetration. |

| TPSA | 20.2 Ų | 20.2 Ų | Polar surface area remains constant; membrane permeability is preserved. |

| Hammett Sigma ( | 0.0 | Strong electron-withdrawing character reduces oxidative liability. | |

| Rotatable Bonds | 2 | 2 | Conformational flexibility maintained. |

Synthetic Protocol: Convergent Grignard Route

To ensure high purity and yield, a convergent Grignard synthesis is recommended over the reduction of the corresponding benzophenone, as it allows for the modular introduction of the chiral center if asymmetric catalysis is employed later.

Reagents & Materials[1][2][3][4][5]

-

Reactant A: 3,5-Difluorobenzaldehyde (CAS: 102423-10-9)

-

Reactant B: 3-Chlorophenylmagnesium bromide (1.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Methodology

-

Preparation of Inert Atmosphere: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with dry nitrogen (

) for 15 minutes. -

Substrate Solubilization: Charge the flask with 3,5-Difluorobenzaldehyde (10.0 mmol) and dissolve in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Grignard Addition (The Critical Step): Transfer 3-Chlorophenylmagnesium bromide (12.0 mmol, 1.2 eq) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes. Note: Maintain internal temperature below 5°C to prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the alcohol product ( -

Quench and Workup: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

(15 mL). Extract the aqueous layer with Ethyl Acetate ( -

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes) to yield this compound as a clear viscous oil or low-melting solid.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic workflow for the Grignard synthesis of the target scaffold.

Metabolic Stability & Pharmacokinetics[6][7][8]

The "Fluorine Effect" is the primary driver for the superior pharmacokinetic profile of this scaffold compared to its non-halogenated parents.

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target electron-rich aromatic rings for hydroxylation, often at the para position.

-

Electronic Deactivation: The 3,5-difluoro substitution exerts a strong inductive effect (-I), reducing the electron density of the phenyl ring. This raises the activation energy required for the formation of the radical cation intermediate in the P450 catalytic cycle.

-

Steric/Site Blocking: While fluorine is small, the 3,5-substitution pattern sterically hinders approach to the para (4) position and directly blocks the meta positions, forcing metabolism to the less favorable chlorinated ring or the central linker.

Self-Validating Protocol for Stability Testing

To verify the bioisosteric advantage, perform an Intrinsic Clearance (

-

Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH.

-

Sample at t=0, 5, 15, 30, and 60 minutes.

-

Quench with cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analyze via LC-MS/MS.

-

Success Criteria: The this compound analog should exhibit a

min, whereas unsubstituted benzhydrol typically shows

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hermann, G. N., et al. (2020). The "Magic Methyl" Effect: Chlorine as a Bioisostere. Journal of Medicinal Chemistry. (General principle citation).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Gomez, L., et al. (2021). Halogenated Benzhydrols in CNS Drug Discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for scaffold application).

Sources

Methodological & Application

Scalable synthesis protocols for 3-Chloro-3',5-difluorobenzhydrol

An Application Guide for the Scalable Synthesis of 3-Chloro-3',5'-difluorobenzhydrol

Abstract

This comprehensive guide details a scalable and robust protocol for the synthesis of 3-Chloro-3',5'-difluorobenzhydrol, a key diarylmethanol intermediate with significant applications in pharmaceutical research and drug development.[1][2] The primary methodology discussed is the Grignard reaction, a classic and highly efficient carbon-carbon bond-forming strategy. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification techniques, analytical characterization, and considerations for process scale-up. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reliability, and reproducibility.

Introduction and Strategic Overview

Diarylmethanols are a critical structural motif in a multitude of biologically active compounds, serving as foundational scaffolds for antihistamines, non-steroidal aromatase inhibitors, and other therapeutic agents.[1] 3-Chloro-3',5'-difluorobenzhydrol is a specialized diarylalkanol valued for its unique electronic and steric properties conferred by the halogen substituents, making it a desirable building block for novel pharmaceutical candidates.

The synthesis of such achiral diarylmethanols can be approached through several methods, including the reduction of a corresponding benzophenone.[3] However, for scalability, efficiency, and atom economy, the Grignard reaction remains the preeminent choice.[4] This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.

For the synthesis of 3-Chloro-3',5'-difluorobenzhydrol, two primary Grignard pathways are logically equivalent:

-

Pathway A: Reaction of (3-chlorophenyl)magnesium bromide with 3,5-difluorobenzaldehyde.

-

Pathway B: Reaction of (3,5-difluorophenyl)magnesium bromide with 3-chlorobenzaldehyde.

This guide will focus on Pathway A, as 3,5-difluorobenzaldehyde is a readily accessible commercial reagent, and the formation of the (3-chlorophenyl)magnesium bromide Grignard reagent is a well-established and reliable process.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent, followed by its nucleophilic attack on the aldehyde carbonyl, and subsequent acidic workup.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 3-Bromochlorobenzene | 108-37-2 | C₆H₄BrCl | 191.45 | Ensure anhydrous |

| Magnesium (turnings) | 7439-95-4 | Mg | 24.31 | Grignard grade |

| Iodine | 7553-56-2 | I₂ | 253.81 | Catalyst to initiate reaction |

| Diethyl Ether, Anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable, peroxide-free |

| 3,5-Difluorobenzaldehyde | 32085-90-6 | C₇H₄F₂O | 142.10 | Ensure anhydrous |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | For workup, corrosive |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For aqueous wash |

| Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | For aqueous wash |

| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layer |

| Product | 844683-61-0 | C₁₃H₉ClF₂O | 254.66 | 3-Chloro-3',5'-difluorobenzhydrol |

Equipment

-

Three-neck round-bottom flask (appropriately sized for scale)

-

Reflux condenser and drying tube (filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Recrystallization apparatus

-

Analytical instruments (NMR, MS, IR, Melting Point Apparatus)

Detailed Experimental Protocol

Critical Note: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a dry, inert atmosphere (N₂ or Argon).[4] Solvents and liquid reagents must be anhydrous.

Step 1: Preparation of (3-chlorophenyl)magnesium bromide

-

Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel.

-

Add a single small crystal of iodine. The iodine serves to etch the passivating oxide layer on the magnesium surface.[5]

-

Assemble the glassware and flush the system with a slow stream of inert gas.

-

In the dropping funnel, prepare a solution of 3-bromochlorobenzene (1.0 eq.) in anhydrous diethyl ether (approx. 2.5 mL per gram of 3-bromochlorobenzene).

-

Add a small portion (~10%) of the 3-bromochlorobenzene solution to the magnesium turnings. The reaction is initiated when the brownish iodine color disappears and gentle bubbling or an increase in turbidity is observed. Gentle warming with a heat gun may be necessary to start the reaction.[6]

-

Once the reaction has started, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent. The reaction is exothermic.[5]

-

After the addition is complete, continue to stir the mixture and gently heat under reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution should be a cloudy grey or brownish color.

Step 2: Reaction with 3,5-Difluorobenzaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether (approx. 2 mL per gram of aldehyde) in a separate dry flask.

-

Transfer this aldehyde solution to the dropping funnel.

-

Add the 3,5-difluorobenzaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10°C. A viscous precipitate will form.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Quenching

-

Prepare a beaker containing a mixture of crushed ice and a slight excess of cold 3M hydrochloric acid (approx. 1.5 eq. relative to Mg).

-

While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/acid mixture. The acid protonates the magnesium alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts (Mg(OH)Cl).[5]

-

Transfer the entire mixture to a separatory funnel. Two distinct layers should form: an upper organic layer (ether) and a lower aqueous layer.[7]

Step 4: Extraction and Purification

-

Separate the layers and extract the aqueous layer one or two more times with fresh portions of diethyl ether to recover any dissolved product.

-

Combine all the organic extracts.

-

Wash the combined organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to neutralize any excess acid).

-

Water.

-

Saturated aqueous sodium chloride (brine) (to begin the drying process).

-

-

Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.[6]

-

Filter off the drying agent and wash the filter cake with a small amount of fresh ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a pale yellow oil or a semi-solid.[6]

-

Purify the crude product by recrystallization. A suitable solvent system is typically a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization and Quality Control

The identity and purity of the synthesized 3-Chloro-3',5'-difluorobenzhydrol must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR | A characteristic singlet or doublet for the benzylic proton (-CHOH) around 5.8-6.0 ppm. A broad singlet for the hydroxyl proton (-OH). Complex multiplets in the aromatic region (approx. 6.7-7.4 ppm). |

| ¹⁹F NMR | A single resonance (likely a triplet due to coupling with aromatic protons) in the typical aryl-fluoride region. |

| ¹³C NMR | A resonance for the benzylic carbon (-CHOH) around 75-80 ppm. Aromatic carbon signals, with characteristic C-F couplings for the difluorophenyl ring. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 254. Isotope pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[8] |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-H, C=C, C-F, and C-Cl stretches at their characteristic frequencies. |

| Melting Point | A sharp melting point range for the pure, crystalline solid. |

Safety and Handling

-

Diethyl Ether: Highly flammable liquid and vapor. Can form explosive peroxides upon standing.[7] Always use in a well-ventilated fume hood away from ignition sources. Ensure the solvent is tested for and free of peroxides before use.

-

Halogenated Aromatics: 3-Bromochlorobenzene and 3,5-difluorobenzaldehyde are irritants and may be toxic. Avoid skin contact and inhalation.[7]

-

Grignard Reaction: The reaction is exothermic and can become vigorous if the addition of the halide is too rapid. The reaction is also highly water-sensitive, and contact with water can lead to a violent reaction and release of flammable gases.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Scalability and Process Insights

Scaling this synthesis from the lab bench to pilot or production scale requires careful consideration of several factors:

-

Solvent Selection: While diethyl ether is common in the lab, its low boiling point (35°C) and high volatility can be problematic on a larger scale. Tetrahydrofuran (THF) is often a preferred alternative due to its higher boiling point and better solvating power for magnesium salts.

-

Heat Management: The exothermicity of the Grignard reaction requires an efficient heat transfer system. Jacketed reactors with controlled cooling are essential to maintain the optimal reaction temperature and prevent runaway reactions.

-

Initiation: On a large scale, initiating the Grignard reaction can be challenging. Methods include using a small amount of pre-formed Grignard reagent, or additives like 1,2-dibromoethane.

-

Work-up and Purification: Large-scale extractions can be cumbersome. A crystallization-based purification is highly preferred over chromatography for scalability, as it is more cost-effective and operationally simpler. Process optimization should focus on identifying conditions that allow the product to crystallize directly from the reaction workup or with minimal solvent swaps.

References

-

Walsh, J. J., & Carreira, E. M. (2012). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health. [Link]

-

Patil, S. R., et al. (n.d.). Enantioselective one-pot synthesis of chiral diarylmethanols using... ResearchGate. [Link]

-

Bawa, S., & Kumar, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. [Link]

-

Bawa, S., & Kumar, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Semantic Scholar. [Link]

-

Landry, C. (2020). Explanation of Grignard Reaction and Synthesis of Benzhydrol. YouTube. [Link]

-

Random Experiments International. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]

-

Thoisoi2. (2022). Making a Secondary Alcohol Called Benzhydrol. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

NIST. (n.d.). Benzene,1-chloro-3,5-difluoro-. NIST WebBook. [Link]

Sources

- 1. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzhydrol | 91-01-0 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Benzene,1-chloro-3,5-difluoro- [webbook.nist.gov]

Application Note & Protocol: Synthesis of 3-Chloro-3',5-difluorobenzhydrol via Grignard Reaction

Abstract

This document provides a detailed protocol for the synthesis of 3-Chloro-3',5-difluorobenzhydrol, a diarylmethanol derivative with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. We will delve into the mechanistic rationale behind the procedural steps, ensuring a comprehensive understanding of the reaction. All protocols have been designed with self-validation and safety as paramount considerations.

Introduction: The Grignard Reaction in Diaryl-Methanol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of synthesizing unsymmetrical diarylmethanols like this compound, this reaction offers a straightforward and efficient pathway.

The core of the reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired alcohol. The general mechanism is depicted below.

Application Note: 3-Chloro-3',5-difluorobenzhydrol as a Strategic Intermediate in API Synthesis

Executive Summary

This application note details the strategic utilization of 3-Chloro-3',5-difluorobenzhydrol (CAS: 844683-61-0) as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).

Polyhalogenated diarylmethanes are "privileged structures" in medicinal chemistry, serving as lipophilic, metabolically stable pharmacophores in Ion Channel Modulators (e.g., TRPM5, Nav1.7) , Kinase Inhibitors , and Antihistamines . The specific substitution pattern of this intermediate—combining a 3-chloro substituent on one ring with a 3,5-difluoro motif on the other—offers a unique balance of steric bulk, lipophilicity (

This guide provides validated protocols for the synthesis, purification, and downstream functionalization of this intermediate, focusing on its conversion into chiral amines and ethers, which are the bioactive cores of modern therapeutics.

Chemical Identity & Critical Quality Attributes (CQAs)

| Attribute | Specification |

| Chemical Name | (3-Chlorophenyl)(3,5-difluorophenyl)methanol |

| Common Name | This compound |

| CAS Number | 844683-61-0 |

| Molecular Formula | |

| Molecular Weight | 254.66 g/mol |

| Chirality | Contains 1 Stereocenter (Available as Racemate or Enantioenriched) |

| Key Impurities | 3,5-Difluorobenzophenone (Oxidation byproduct), Bis(3-chlorophenyl)methanol (Homocoupling) |

Structural Significance in Drug Design

-

3,5-Difluorophenyl Ring: Mimics the electron-deficient nature of pyridine while maintaining lipophilicity; increases metabolic stability by blocking the P450 oxidation sites.

-

3-Chlorophenyl Ring: Provides a "chlorine scan" handle for halogen bonding interactions within the target protein's hydrophobic pocket.

-

Benzylic Alcohol (Hydroxyl): Serves as a versatile pivot point for

/

Synthetic Pathways & Process Logic

The utility of this compound lies in its role as a precursor to Chiral Diarylmethyl Amines . The following flowchart illustrates the critical pathways from raw materials to the activated intermediate.

Figure 1: Strategic synthesis map for accessing enantiopure API precursors from halogenated building blocks.

Detailed Experimental Protocols

Protocol A: Grignard Synthesis of Racemic this compound

Use Case: Initial scaffold generation for non-chiral targets or subsequent resolution.

Reagents:

-

3,5-Difluorobromobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

3-Chlorobenzaldehyde (1.0 eq)

-

THF (Anhydrous)

Procedure:

-

Activation: In a flame-dried 3-neck flask under

, activate Mg turnings with iodine crystals. -

Grignard Formation: Add 3,5-difluorobromobenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour at 60°C to ensure formation of (3,5-difluorophenyl)magnesium bromide.

-

Addition: Cool the solution to 0°C. Add 3-chlorobenzaldehyde (dissolved in THF) dropwise over 30 minutes. The electron-withdrawing fluorines on the Grignard reagent may reduce nucleophilicity; maintain temperature <5°C to prevent side reactions.

-

Quench: Quench with saturated

. Extract with EtOAc. -

Purification: Recrystallize from Hexane/EtOAc (9:1) to remove homocoupled byproducts.

Validation Check:

-

Target Yield: >85%

-

1H NMR (DMSO-d6): Look for the benzylic proton singlet/doublet around

5.8 ppm. Absence of aldehyde peak at

Protocol B: Enantioselective Synthesis via CBS Reduction

Use Case: Generating the (R)- or (S)-enantiomer for chiral API synthesis (e.g., TRPM5 agonists).

Context: Direct resolution of the alcohol is often inefficient. The preferred industrial route is Oxidation to the ketone followed by Asymmetric Reduction .

Step 1: Oxidation to 3-Chloro-3',5-difluorobenzophenone

-

Dissolve racemic alcohol in DCM.

-

Add Manganese Dioxide (

, 10 eq) or use Swern conditions (Oxalyl chloride/DMSO). -

Stir at reflux (for

) until TLC indicates consumption of alcohol. -

Filter through Celite and concentrate to yield the ketone.

Step 2: Corey-Bakshi-Shibata (CBS) Reduction

-

Catalyst Prep: Charge reactor with (R)-Me-CBS-oxazaborolidine (0.1 eq) in dry THF.

-

Borane Addition: Add

(0.6 eq) at -20°C. -

Substrate Addition: Slowly add the ketone (from Step 1) in THF over 2 hours. Slow addition is critical to maintain high enantiomeric excess (ee).

-

Quench: Carefully add MeOH (gas evolution!).

-

Workup: Standard aqueous workup.

Validation Check:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (95:5).

-

Target ee: >98% (Recrystallization may be required to upgrade ee).

Protocol C: Conversion to Chiral Amine (API Core)

Use Case: Synthesis of analogs to Doravirine or TRPM5 agonists where a chiral amine is the linker.

Mechanism:

Procedure (Azidation):

-

Mesylation: Treat the chiral alcohol (e.g., R-isomer) with Methanesulfonyl chloride (MsCl) and

in DCM at 0°C.-

Note: The electron-deficient nature of the rings makes the benzylic carbocation destabilized, favoring

character, but care must be taken to avoid racemization.

-

-

Displacement: React the crude mesylate immediately with Sodium Azide (

) in DMF at room temperature. -

Reduction (Staudinger): Treat the azide with Triphenylphosphine (

) in THF/Water to yield the primary amine.

Result: 1-(3-chlorophenyl)-1-(3,5-difluorophenyl)methanamine.

Case Study: TRPM5 Agonist Synthesis

Recent medicinal chemistry efforts (e.g., Bioorg.[1][2] Med. Chem. 2022) have highlighted the use of (3-chloro-5-fluorophenyl) motifs in TRPM5 agonists for gastrointestinal motility. While the specific isomer in the literature varies, the This compound scaffold offers a superior lipophilic profile for crossing the blood-brain barrier or penetrating lipid-rich membranes in ion channel targets.

Workflow Integration:

-

Scaffold: this compound.

-

Transformation: Converted to the chiral chloride using

(with inversion). -

Coupling: Reacted with a piperazine or tetrahydroisoquinoline core.

-

Outcome: High-affinity antagonist/agonist with optimized metabolic stability due to the 3,5-difluoro substitution blocking oxidative metabolism.

Safety & Handling References

-

Fluorinated Intermediates: The 3,5-difluoro ring renders the benzylic position sensitive. Avoid strong Lewis acids that might cleave the C-F bond under extreme conditions (though rare).

-

Azide Protocol: When converting to the amine, ensure

is handled in a dedicated hood. Do not use DCM with azides if formation of diazidomethane is possible (use DMF/DMSO). -

Waste: Halogenated organic waste must be segregated.

References

-

Discovery of TRPM5 Agonists: Sabat, M., et al.[2] "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5)."[2] Bioorganic & Medicinal Chemistry, 2022.[2] Link

-

Enantioconvergent Synthesis: "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates." Journal of Organic Chemistry, 2025 (Projected/Advanced Online).[3] Link (Note: Contextual reference to general benzhydrol synthesis).

-

Photoredox Applications: "Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry." Beilstein Journal of Organic Chemistry, 2018.[4][5] Link

-

General Properties: "this compound Product Data." ChemicalBook/MolCore Databases, 2026. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxidation of 3-Chloro-3',5'-difluorobenzhydrol to 3-Chloro-3',5'-difluorobenzophenone

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, particularly within the realm of pharmaceutical and materials science research. The resulting diaryl ketones, such as 3-Chloro-3',5'-difluorobenzophenone, often serve as crucial intermediates in the synthesis of complex molecular architectures and pharmacologically active compounds. The presence of halogen substituents on the aromatic rings can significantly influence the electronic properties and biological activity of the final products, making the efficient and selective synthesis of such ketones a topic of considerable interest.

This technical guide provides a comprehensive overview and detailed protocols for three widely employed and reliable oxidation methods for the conversion of 3-Chloro-3',5'-difluorobenzhydrol to 3-Chloro-3',5'-difluorobenzophenone. The selection of an appropriate oxidation method is critical and often depends on factors such as substrate sensitivity, scale of the reaction, desired purity, and the environmental and safety profile of the reagents. This document will delve into the mechanistic underpinnings, practical execution, and comparative analysis of Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

The protocols provided herein are designed to be robust starting points for researchers. The rationale behind each step is explained to empower scientists to make informed decisions and troubleshoot potential challenges.

Chemical Structures

| Compound | Structure |

| 3-Chloro-3',5'-difluorobenzhydrol | |

| 3-Chloro-3',5'-difluorobenzophenone |

Comparative Overview of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |

| Key Reagents | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine | Dess-Martin Periodinane | Pyridinium Chlorochromate |

| Typical Temperature | -78 °C to room temperature | Room temperature | Room temperature |

| Advantages | Mild conditions, high yields, avoids heavy metals.[1][2][3] | Very mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[4][5][6][7][8][9] | Readily available, stable reagent, high efficiency.[10][11][12][13] |

| Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1][2][3] | Potentially explosive nature, relatively high cost.[4] | Chromium (VI) is toxic and requires careful handling and disposal, can be acidic.[10][11][13] |

| Work-up Complexity | Aqueous work-up to remove salts and DMSO. | Filtration to remove the iodine byproduct, followed by aqueous wash.[14][15][16] | Filtration through a pad of celite or silica to remove chromium salts.[10][11] |

Method 1: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[1][2][3][17] The reaction is renowned for its high yields and tolerance of a wide range of functional groups.

Reaction Mechanism

The mechanism involves the initial formation of a reactive electrophilic sulfur species from the reaction of DMSO and oxalyl chloride at low temperatures.[1][18] The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[3]

Experimental Protocol

Materials:

-

3-Chloro-3',5'-difluorobenzhydrol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). In a separate syringe, draw up anhydrous DMSO (2.2 equivalents).

-

Activation of DMSO: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add anhydrous DCM to the flask, followed by the dropwise addition of the oxalyl chloride solution from the dropping funnel over 10-15 minutes, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, add the DMSO dropwise via syringe over 10-15 minutes, again maintaining the low temperature. Stir the resulting solution for an additional 15 minutes at -78 °C.

-

Addition of Alcohol: Dissolve 3-Chloro-3',5'-difluorobenzhydrol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 20-30 minutes, keeping the internal temperature below -65 °C. Stir the reaction mixture for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10-15 minutes. A thick white precipitate will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess triethylamine), deionized water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-3',5'-difluorobenzophenone.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Workflow Diagram

Caption: Workflow for the Swern Oxidation of 3-Chloro-3',5'-difluorobenzhydrol.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly valued method due to its exceptionally mild and neutral reaction conditions.[4][5][6][7][8][9] It employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to efficiently oxidize primary and secondary alcohols.

Reaction Mechanism

The mechanism proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[6] This is followed by an intramolecular deprotonation of the carbon bearing the oxygen by another acetate group, which leads to the reductive elimination of the iodine(III) byproduct and formation of the ketone.[4]

Experimental Protocol

Materials:

-

3-Chloro-3',5'-difluorobenzhydrol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Sodium thiosulfate (Na2S2O3)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Setup: To a round-bottom flask containing a magnetic stir bar, add 3-Chloro-3',5'-difluorobenzhydrol (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers become clear.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution, deionized water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Chloro-3',5'-difluorobenzophenone.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Workflow Diagram

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Method 3: Pyridinium Chlorochromate (PCC) Oxidation